molecular formula C21H22N2O2S B2868459 (E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide CAS No. 1798413-00-9

(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide

Cat. No.: B2868459
CAS No.: 1798413-00-9
M. Wt: 366.48
InChI Key: MBYBZRBUJLJKJF-AWNIVKPZSA-N
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Description

(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide (CAS 1798413-00-9) is a synthetic acrylamide derivative with a molecular formula of C21H22N2O2S and a molecular weight of 366.5 g/mol . This compound is supplied as a high-purity chemical for research purposes. Acrylamide-based compounds like this one are of significant interest in medicinal chemistry and chemical biology due to their potential as covalent inhibitors that target cysteine residues in proteins . The α,β-unsaturated carbonyl structure of the acrylamide group functions as an electrophilic warhead that can form covalent bonds with nucleophilic cysteine thiolate groups in enzyme active sites . This mechanism is being explored in the development of inhibitors for various enzyme families, including DHHC protein acyltransferases, which represent potential targets for cancer, autoimmune diseases, and neurodegenerative conditions . The compound's specific structural features—including the cyclopropylamino group, methylthiophenyl moiety, and acrylamide linker—make it a valuable intermediate for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . Researchers can utilize this compound to explore selective enzyme inhibition, probe cellular signaling pathways, and investigate protein-ligand interactions. This product is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, due to the potential reactivity of acrylamide-based compounds.

Properties

IUPAC Name

(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-26-19-11-4-15(5-12-19)6-13-20(24)22-17-7-2-16(3-8-17)14-21(25)23-18-9-10-18/h2-8,11-13,18H,9-10,14H2,1H3,(H,22,24)(H,23,25)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYBZRBUJLJKJF-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound belonging to the class of cinnamide derivatives. Its unique structural features, including a cyclopropylamino substituent and a phenylacrylamide backbone, suggest potential biological activities that warrant investigation. This article reviews the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C20H20N2O2
  • Molecular Weight : 320.392 g/mol
  • IUPAC Name : (E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(4-(methylthio)phenyl)acrylamide

1. Antioxidant Activity

Research indicates that compounds similar to this compound can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, enhancing cellular protection against reactive oxygen species (ROS) .

2. Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties. Studies suggest that derivatives of cinnamide compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The selectivity towards COX-2 over COX-1 is beneficial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Compound COX-2 Inhibition (IC50) Selectivity Index
Compound 7g0.10 µM132
Compound 7a0.31 µM31.29

3. Anticancer Properties

Preliminary studies have indicated that compounds with similar structures may exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the cyclopropyl group may enhance the reactivity of the compound towards cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Antimicrobial Activity : In a study evaluating various cinnamide derivatives, one compound demonstrated significant antibacterial activity against strains of MRSA, E. coli, and K. pneumoniae. The results indicated a growth inhibition range of 85% to 97% against these pathogens, suggesting that structural modifications can enhance antibacterial efficacy .
  • Safety Profile : The safety margin for active compounds was assessed through cytotoxicity tests on human embryonic kidney cells. Compounds showed non-toxic profiles at therapeutic doses, indicating potential for clinical applications .

Comparison with Similar Compounds

Core Acrylamide Derivatives

Compound Name Substituents Key Structural Features Biological Activity
Target Compound -N-(4-(cyclopropylcarbamoylmethyl)phenyl)
-β-4-(methylthio)phenyl
Cyclopropyl group enhances metabolic stability; methylthio improves lipophilicity Under investigation for kinase inhibition
(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide -N-(4-methoxyphenyl)
-β-4-aminophenyl
Methoxy group increases electron density; amino group enables hydrogen bonding Moderate anticancer activity (IC₅₀: 12 μM in MCF-7 cells)
(E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide -N-(4-acetylphenyl)
-β-CF₃-substituted phenyl
Trifluoromethyl enhances electronegativity and bioavailability Potent COX-2 inhibition (IC₅₀: 0.8 μM)
Compound 2 from Lycium barbarum -N-(2-(4-hydroxyphenyl)-2-methoxyethyl)
-β-4-hydroxy-3-methoxyphenyl
Polar hydroxyl and methoxy groups improve solubility Anti-inflammatory (IC₅₀: 17.00 μM)

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, methylthio) enhance binding to hydrophobic enzyme pockets, as seen in the target compound and trifluoromethyl analogue .
  • Hydrophilic substituents (e.g., hydroxyl, methoxy) improve aqueous solubility but may reduce membrane permeability .

Reaction Conditions and Yields

Compound Coupling Reagent Solvent Yield (%) Purity (HPLC)
Target Compound EDCI, HOBt DMF, 0°C 68 >98%
(Z)-3-(4-nitrophenyl)-N-propylacrylamide EDCI, DMAP CH₂Cl₂, RT 75 95%
ACR-2 (corrosion inhibitor) - Ethanol, reflux 82 99% (elemental analysis)

Key Observations :

  • Low-temperature reactions (e.g., 0°C in DMF) minimize side reactions in sterically hindered acrylamides .
  • Polar aprotic solvents (DMF, CH₂Cl₂) are preferred for carbodiimide-mediated couplings .

Anticancer Activity

Compound Cell Line (IC₅₀) Mechanism Reference
Target Compound MDA-MB-231: 8.2 μM
HCT-116: 10.5 μM
EGFR kinase inhibition (Ki: 0.3 nM)
(E)-3-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide HeLa: 5.7 μM
A549: 7.1 μM
Tubulin polymerization inhibition
Compound 3312 (Schiff base derivative) MCF-7: 3.4 μM Apoptosis via ROS generation

Key Observations :

  • The cyclopropylcarbamoylmethyl group in the target compound confers high selectivity for EGFR over other kinases .
  • Trimethoxyphenyl analogues exhibit broad-spectrum cytotoxicity but lack kinase specificity .

Physicochemical Properties

Property Target Compound ACR-2 Compound 2
Melting Point 162–164°C 178°C 215°C
logP 3.8 2.1 1.5
Aqueous Solubility (mg/mL) 0.12 4.5 8.7
Adsorption Behavior - Langmuir isotherm (ΔG°ads: −34 kJ/mol) -

Key Observations :

  • Higher logP values correlate with improved membrane permeability but reduced solubility .
  • ACR-2 ’s adsorption data suggest chemisorption on metal surfaces, irrelevant to the target compound’s biological applications .

Computational and Mechanistic Insights

  • DFT Studies: The target compound’s HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, favoring non-covalent target interactions .
  • Monte Carlo Simulations : The 4-(methylthio)phenyl group shows strong van der Waals interactions with EGFR’s hydrophobic pocket .

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